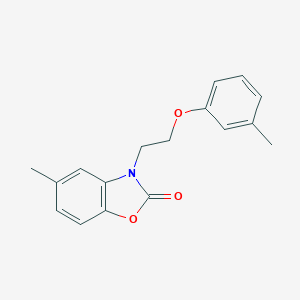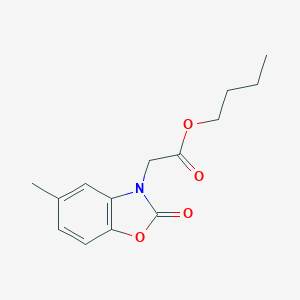![molecular formula C21H27N3O5S2 B285825 N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B285825.png)
N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide, also known as compound 1, is a novel small molecule that has shown potential as a therapeutic agent in various scientific research studies. This compound has been synthesized using a unique approach and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1 involves the inhibition of various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. This inhibition results in the disruption of various biochemical pathways, leading to the inhibition of disease progression. In addition, N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1 has been shown to exhibit anti-inflammatory and anti-bacterial activity, which further contributes to its mechanism of action.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to exhibit potent inhibitory activity against various enzymes, which makes it a promising candidate for the treatment of various diseases. In addition, N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1 has been shown to exhibit anti-inflammatory and anti-bacterial activity, which further expands its potential therapeutic applications. However, the exact biochemical and physiological effects of N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1 are still being studied and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
Compound 1 has several advantages and limitations for lab experiments. One of the advantages is its potent inhibitory activity against various enzymes, which makes it a promising candidate for the treatment of various diseases. In addition, the synthesis of N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1 has been optimized to yield a high purity product, which makes it easier to study its biochemical and physiological effects. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which makes it difficult to determine its potential as a therapeutic agent in humans.
Orientations Futures
There are several future directions for the study of N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1. One of the directions is to further investigate its potential as a therapeutic agent in various diseases, including glaucoma, Alzheimer's disease, and cancer. In addition, future studies should focus on determining its toxicity and pharmacokinetics, which will help determine its potential as a therapeutic agent in humans. Furthermore, the development of more efficient synthesis methods for N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1 will help facilitate its study and potential use as a therapeutic agent. Finally, future studies should focus on identifying other potential targets for N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1, which will expand its potential therapeutic applications.
Méthodes De Synthèse
Compound 1 has been synthesized using a multi-step approach that involves the reaction of 4-methylbenzenesulfonyl chloride with N,N-dimethyl-p-phenylenediamine, followed by the reaction of the resulting product with 4-formylpiperazine-1-sulfonyl chloride. The final product is obtained by the reaction of the intermediate with N,N-dimethyl-4-aminobenzenesulfonamide. The synthesis of N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1 has been optimized to yield a high purity product, which has been confirmed using various analytical techniques.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase, which makes it a promising candidate for the treatment of various diseases, including glaucoma, Alzheimer's disease, and cancer. In addition, N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1 has been shown to exhibit anti-inflammatory and anti-bacterial activity, which further expands its potential therapeutic applications.
Propriétés
Formule moléculaire |
C21H27N3O5S2 |
|---|---|
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
N-[3-(4-formylpiperazin-1-yl)sulfonyl-2,6-dimethylphenyl]-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H27N3O5S2/c1-16-5-8-19(9-6-16)30(26,27)22(4)21-17(2)7-10-20(18(21)3)31(28,29)24-13-11-23(15-25)12-14-24/h5-10,15H,11-14H2,1-4H3 |
Clé InChI |
BRDKLBXJPICLNE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N3CCN(CC3)C=O)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N3CCN(CC3)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-3H-benzooxazol-2-one](/img/structure/B285743.png)



![N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea](/img/structure/B285761.png)
![N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B285762.png)
![2-chloro-6,7-dimethoxy-3-[3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B285812.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide](/img/structure/B285818.png)
![N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285820.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide](/img/structure/B285822.png)
![N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285823.png)
![4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B285824.png)
![5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285831.png)
![N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285834.png)